Cas no 83039-57-0 (2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-)

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- structure
83039-57-0 structure
Product Name:2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-
CAS No:83039-57-0
MF:C12H11NO4
MW:233.220043420792
MDL:MFCD22383860
CID:678646
PubChem ID:6422404
Update Time:2025-11-01

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-
    • (2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate
    • 4-Methylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester
    • DTXSID50423649
    • 83039-57-0
    • SCHEMBL8433813
    • 4-Methyl-benzoic acid 2,5-dioxo-pyrrolidin-1-yl ester
    • AKOS022061136
    • A1-14524
    • 1-([(4-Methylphenyl)carbonyl]oxy)pyrrolidine-2,5-dione
    • 4-toluic acid succinimidyl ester
    • 2,5-dioxopyrrolidin-1-yl 4-methylbenzoate
    • MDL: MFCD22383860
    • Inchi: 1S/C12H11NO4/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3
    • InChI Key: STJGCFDYPNABQG-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(C)=CC=1)=O)N1C(CCC1=O)=O

Computed Properties

  • Exact Mass: 233.06880783g/mol
  • Monoisotopic Mass: 233.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 63.7Ų

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- Pricemore >>

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2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- Related Literature

Additional information on 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-

Introduction to 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- (CAS No. 83039-57-0)

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-, identified by its CAS number 83039-57-0, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both pyrrolidinedione and benzoyloxy functional groups makes it a versatile intermediate for synthesizing various bioactive molecules.

The molecular structure of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- features a pyrrolidinedione core substituted with a 4-methylbenzoyloxy group at the 1-position. This configuration imparts distinct reactivity and binding capabilities, making it a valuable scaffold for medicinal chemists. The pyrrolidinedione moiety is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the benzoyloxy group enhances lipophilicity and metabolic stability.

In recent years, there has been growing interest in exploring the pharmacological potential of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-. Studies have demonstrated its role as a precursor in the synthesis of novel compounds with therapeutic effects. For instance, derivatives of this molecule have been investigated for their anti-inflammatory and analgesic properties. The benzoyloxy substituent particularly contributes to modulating enzyme activity by serving as a hydrogen bond acceptor or an anchor point for binding to specific protein targets.

One of the most compelling aspects of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- is its adaptability in medicinal chemistry. Researchers have leveraged its structural framework to develop inhibitors targeting various disease pathways. For example, modifications at the 4-methylbenzoyl position have led to compounds that exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. These findings highlight the compound's significance as a building block for next-generation therapeutics.

The synthesis of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can access high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and selective oxidation have been particularly useful in constructing the desired molecular architecture.

From a computational chemistry perspective, 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- has been subjected to molecular modeling studies to understand its interactions with biological targets. These simulations have provided insights into how the compound binds to receptors and enzymes at an atomic level. Such information is crucial for designing analogs with improved pharmacokinetic profiles and reduced side effects.

The growing body of research on 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- underscores its importance as a chemical entity with broad applications. As drug discovery continues to evolve, compounds like this one will play an increasingly pivotal role in developing innovative treatments for human diseases. The combination of structural versatility and biological relevance makes it a cornerstone in modern pharmaceutical research.

In conclusion,2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- (CAS No. 83039-57-0) represents a fascinating compound with immense potential in medicinal chemistry. Its unique structural features and functional groups enable it to serve as a versatile scaffold for synthesizing bioactive molecules with therapeutic implications. As research progresses, we can expect further discoveries that will expand its utility in drug development and other scientific endeavors.

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